BenchChemオンラインストアへようこそ!

3-Cyclopentyl-3-hydroxypropanenitrile

Biocatalysis Enzyme Engineering Chiral Alcohol Synthesis

3-Cyclopentyl-3-hydroxypropanenitrile (CAS 906453-83-6) is a chiral β-hydroxynitrile compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol. It exists as a racemic mixture in its basic cataloged form, though enantiomerically pure forms—specifically (S)-3-cyclopentyl-3-hydroxypropanenitrile (CAS 1699727-68-8) and (R)-3-cyclopentyl-3-hydroxypropanenitrile (CAS 1932506-33-6)—are also commercially available for specialized synthetic applications.

Molecular Formula C8H13NO
Molecular Weight 139.198
CAS No. 906453-83-6
Cat. No. B2798386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-3-hydroxypropanenitrile
CAS906453-83-6
Molecular FormulaC8H13NO
Molecular Weight139.198
Structural Identifiers
SMILESC1CCC(C1)C(CC#N)O
InChIInChI=1S/C8H13NO/c9-6-5-8(10)7-3-1-2-4-7/h7-8,10H,1-5H2
InChIKeyRNCFMUGYSVLAHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopentyl-3-hydroxypropanenitrile (CAS 906453-83-6) Procurement Guide: Chiral Building Block Identity


3-Cyclopentyl-3-hydroxypropanenitrile (CAS 906453-83-6) is a chiral β-hydroxynitrile compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol [1]. It exists as a racemic mixture in its basic cataloged form, though enantiomerically pure forms—specifically (S)-3-cyclopentyl-3-hydroxypropanenitrile (CAS 1699727-68-8) and (R)-3-cyclopentyl-3-hydroxypropanenitrile (CAS 1932506-33-6)—are also commercially available for specialized synthetic applications [2]. The compound features a cyclopentyl ring attached to a hydroxypropanenitrile moiety, with a topological polar surface area of 44 Ų and calculated XLogP3-AA of 1.1, physicochemical descriptors that influence its solubility and partitioning behavior in reaction media [1].

Why Generic Substitution of 3-Cyclopentyl-3-hydroxypropanenitrile (CAS 906453-83-6) Fails in High-Value Synthetic Applications


Generic substitution of 3-cyclopentyl-3-hydroxypropanenitrile with structurally related β-hydroxynitriles is precluded by three interdependent factors: stereochemical requirements, substrate-enzyme compatibility, and downstream process economics. The (S)-enantiomer specifically serves as the key precursor for ruxolitinib, a JAK1/JAK2 inhibitor, and stereochemical inversion or racemization at the β-hydroxy position would yield an inactive or subpotent drug substance [1]. Furthermore, biocatalytic production of the (S)-enantiomer depends on engineered carbonyl reductase PhADH mutant H93C/A139L, whose activity varies substantially across β-substituted-β-ketonitrile substrates—the enzyme achieves 91% isolated yield with the cyclopentyl substrate but only 90% and 92% yields with cyclohexyl and phenyl analogs respectively under comparable conditions [1]. Alternative synthetic routes to ruxolitinib employing different chiral building blocks require revalidation of the entire downstream synthetic sequence, purification protocols, and impurity profile management, creating procurement risk that outweighs any marginal cost savings.

Quantitative Differentiation Evidence for 3-Cyclopentyl-3-hydroxypropanenitrile (CAS 906453-83-6)


Engineered Carbonyl Reductase PhADH H93C/A139L Delivers >98% Enantiomeric Excess for (S)-Enantiomer Production

Rational engineering of carbonyl reductase PhADH from Paraburkholderia hospita produced the double mutant H93C/A139L, which enhanced enantioselectivity toward reduction of 3-cyclopentyl-3-ketopropanenitrile from 85% ee to >98% ee, a 13-percentage-point absolute improvement [1]. The engineered variant also exhibited a 6.3-fold increase in specific activity relative to wild-type PhADH, enabling practical biocatalytic production [1].

Biocatalysis Enzyme Engineering Chiral Alcohol Synthesis

Industrial-Scale Bioreduction at 200 g/L Substrate Loading Achieves 91% Isolated Yield for (S)-3-Cyclopentyl-3-hydroxypropanenitrile

Using the engineered PhADH H93C/A139L mutant, bioreduction of 3-cyclopentyl-3-ketopropanenitrile was performed at a substrate concentration of 200 g/L (1.5 M), yielding (S)-3-cyclopentyl-3-hydroxypropanenitrile in 91% isolated yield with >98% ee [1]. This represents a fully demonstrated preparative-scale protocol rather than a microanalytical proof-of-concept.

Process Chemistry Biocatalysis Scale-Up Synthesis

Commercial Availability of Enantiomerically Pure (S)- and (R)-Forms Enables Stereodefined Procurement

3-Cyclopentyl-3-hydroxypropanenitrile is commercially available in three distinct catalog forms: racemic mixture (CAS 906453-83-6), (S)-enantiomer (CAS 1699727-68-8), and (R)-enantiomer (CAS 1932506-33-6) [1][2]. Each form has a distinct CAS registry number and independent vendor catalog entries, enabling researchers to procure exactly the stereoisomer required without reliance on in-house resolution.

Chiral Chemistry Pharmaceutical Intermediates Supply Chain

Substrate Scope Comparison: Cyclopentyl Substrate Yields Comparable to Cyclohexyl and Phenyl Analogs Under Optimized Conditions

The engineered PhADH H93C/A139L mutant was evaluated across three β-substituted-β-ketonitrile substrates. Under identical bioreduction conditions at high concentration, the cyclopentyl substrate (1a) gave 91% isolated yield and >98% ee, while 3-cyclohexyl-3-ketopropanenitrile (2a) gave 90% yield (>99% ee) and 3-phenyl-3-ketopropanenitrile (3a) gave 92% yield (>99% ee) [1]. The comparable performance across structurally divergent substrates demonstrates that the enzyme variant is a broad-spectrum catalyst for β-hydroxynitrile synthesis, but the cyclopentyl substrate is specifically required for ruxolitinib production.

Substrate Scope Biocatalysis β-Ketonitrile Reduction

Procurement-Driven Application Scenarios for 3-Cyclopentyl-3-hydroxypropanenitrile (CAS 906453-83-6)


Synthesis of Ruxolitinib (JAK1/JAK2 Inhibitor) and Related Pyrrolopyrimidine Derivatives

The (S)-enantiomer (CAS 1699727-68-8) serves as the key chiral building block for ruxolitinib, a JAK1/JAK2 inhibitor approved for myelofibrosis, polycythemia vera, and graft-versus-host disease. The established biocatalytic route using engineered PhADH H93C/A139L provides this intermediate at 200 g/L substrate loading with 91% isolated yield and >98% ee [1]. Procurement of the stereodefined (S)-enantiomer from qualified vendors eliminates in-house asymmetric synthesis development and chiral resolution steps.

Preparation of β-Hydroxynitrile Building Blocks via Enzymatic Reduction of β-Ketonitriles

The engineered PhADH H93C/A139L mutant is a validated broad-spectrum biocatalyst for reduction of β-substituted-β-ketonitriles to chiral β-hydroxynitriles [1]. Laboratories developing biocatalytic routes to chiral alcohols can procure 3-cyclopentyl-3-hydroxypropanenitrile as a reference standard or starting material for reaction optimization, leveraging the established >98% ee benchmark for method validation.

Chiral Chromatography Method Development and Analytical Reference Standards

With three distinct commercially available forms—racemic mixture (906453-83-6), (S)-enantiomer (1699727-68-8), and (R)-enantiomer (1932506-33-6)—this compound serves as an ideal system for developing and validating chiral HPLC or SFC separation methods [2]. Analytical laboratories can procure all three forms to establish retention time markers, resolution parameters, and enantiomeric purity thresholds for quality control of chiral β-hydroxynitrile intermediates.

Medicinal Chemistry Exploration of Cyclopentyl-Containing Pharmacophores

The cyclopentyl group is a privileged hydrophobic motif in drug discovery, and 3-cyclopentyl-3-hydroxypropanenitrile provides a functionalized entry point for constructing cyclopentyl-bearing drug candidates. The dual hydroxy and nitrile functionalities enable orthogonal derivatization—oxidation to the ketone, reduction to the amine, or nucleophilic substitution at the hydroxyl position [1]. Medicinal chemistry groups can procure the racemate for initial SAR exploration, then transition to the appropriate enantiomer for lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclopentyl-3-hydroxypropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.